Chlorure d’isobutyryle-L-carnitine

Vue d'ensemble

Description

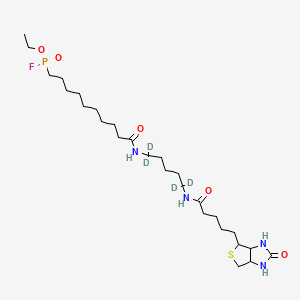

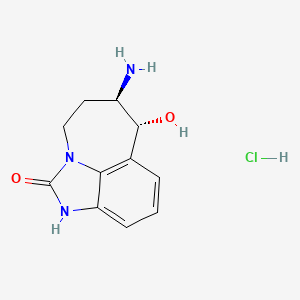

L'isobutyryl-L-carnitine (chlorure) est un dérivé de la L-carnitine, un composé qui joue un rôle crucial dans le métabolisme des acides gras. Il se forme lorsqu'un groupe acyle est transféré du coenzyme A à une molécule de L-carnitine. Ce composé est particulièrement important dans le contexte de l'oxydation des acides gras et du métabolisme des acides organiques .

Applications De Recherche Scientifique

Isobutyryl-L-carnitine (chloride) has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Isobutyryl L-Carnitine Chloride is a product of the acyl-CoA dehydrogenases (ACADs) . ACADs are a group of mitochondrial enzymes involved in the metabolism of fatty acids or branched-chain amino acids .

Mode of Action

The compound is formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine . This process is characteristic of organic acidemias and fatty acid oxidation disorders .

Biochemical Pathways

Isobutyryl L-Carnitine Chloride is involved in the metabolism of fatty acids and branched-chain amino acids . It is associated with the metabolic pathways of isobutyryl-CoA and butyryl-CoA . Elevated levels of Isobutyryl L-Carnitine Chloride can result from increased amounts of isobutyrylcarnitine or butyrylcarnitine, which derive from different metabolic pathways .

Pharmacokinetics

It is known that the compound is stable at or below -15°c for 2 years .

Result of Action

Elevated levels of Isobutyryl L-Carnitine Chloride are associated with isobutyryl-CoA dehydrogenase deficiency, an inherited disorder of valine metabolism . Its isomer, butyrylcarnitine, is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation of unknown clinical significance .

Action Environment

The action of Isobutyryl L-Carnitine Chloride can be influenced by environmental factors such as temperature. The compound is stable at or below -15°C for 2 years . .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'isobutyryl-L-carnitine (chlorure) peut être synthétisé par réaction de la L-carnitine avec le chlorure d'isobutyryle en présence d'une base telle que la triéthylamine. La réaction a généralement lieu dans un solvant organique comme le méthanol ou le dichlorométhane. Le produit est ensuite purifié par cristallisation ou chromatographie .

Méthodes de production industrielle : Dans un contexte industriel, la production d'isobutyryl-L-carnitine (chlorure) implique des réactions à grande échelle dans des conditions contrôlées afin de garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle de la qualité .

Analyse Des Réactions Chimiques

Types de réactions : L'isobutyryl-L-carnitine (chlorure) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique la conversion du groupe isobutyryle en un acide carboxylique correspondant.

Réduction : Le composé peut être réduit pour former différents dérivés, selon les réactifs utilisés.

Substitution : L'ion chlorure peut être substitué par d'autres nucléophiles pour former différents dérivés

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde ou les amines peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers acides carboxyliques, alcools et dérivés substitués de l'isobutyryl-L-carnitine .

4. Applications de la recherche scientifique

L'isobutyryl-L-carnitine (chlorure) a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

L'isobutyryl-L-carnitine (chlorure) exerce ses effets en participant au transport des acides gras dans les mitochondries pour la β-oxydation. Il agit comme une molécule porteuse, facilitant le transfert des groupes acyles du coenzyme A à la L-carnitine. Ce processus est crucial pour le métabolisme des acides aminés à chaîne ramifiée et des acides gras .

Cibles moléculaires et voies : La principale cible moléculaire de l'isobutyryl-L-carnitine (chlorure) est l'enzyme acyl-CoA déshydrogénase, qui catalyse l'étape initiale de la voie de la β-oxydation. Cette voie est essentielle pour la production d'énergie à partir des acides gras .

Composés similaires :

Butyrylcarnitine : Similaire en structure mais diffère par le groupe acyle attaché à la L-carnitine.

Glutarylcarnitine : Une autre acylcarnitine avec un groupe acyle différent, impliquée dans le métabolisme de différents acides gras

Unicité : L'isobutyryl-L-carnitine (chlorure) est unique en raison de son rôle spécifique dans le métabolisme des acides aminés à chaîne ramifiée et de son association avec la déficience en isobutyryl-CoA déshydrogénase. Cela en fait un biomarqueur précieux pour le diagnostic et le suivi de ce trouble métabolique spécifique .

Comparaison Avec Des Composés Similaires

Butyrylcarnitine: Similar in structure but differs in the acyl group attached to L-carnitine.

Glutarylcarnitine: Another acylcarnitine with a different acyl group, involved in the metabolism of different fatty acids

Uniqueness: Isobutyryl-L-carnitine (chloride) is unique due to its specific role in the metabolism of branched-chain amino acids and its association with isobutyryl-CoA dehydrogenase deficiency. This makes it a valuable biomarker for diagnosing and monitoring this specific metabolic disorder .

Propriétés

IUPAC Name |

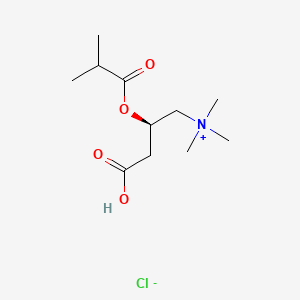

[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUACOYFRJEMMP-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857876 | |

| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(2-methylpropanoyl)oxy]propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6920-31-6 | |

| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(2-methylpropanoyl)oxy]propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)

![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)